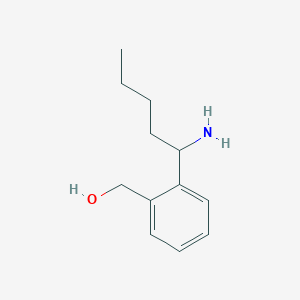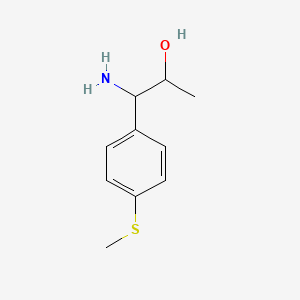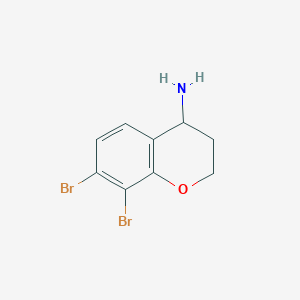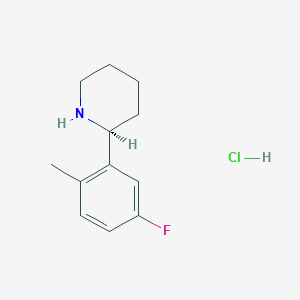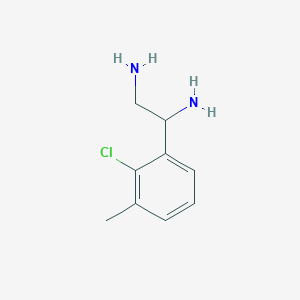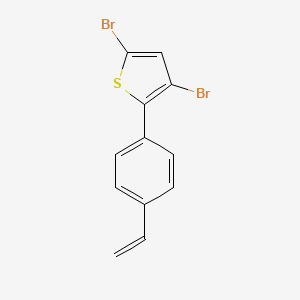
3,5-Dibromo-2-(4-vinylphenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-(4-vinylphenyl)thiophene: is an organobromine compound with the molecular formula C12H8Br2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms and a vinylphenyl group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dibromo-2-(4-vinylphenyl)thiophene typically involves the bromination of 2-(4-vinylphenyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-2-(4-vinylphenyl)thiophene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in coupling reactions like Suzuki-Miyaura and Stille couplings, which are commonly used in the synthesis of conjugated polymers and other complex molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiophene derivatives generally undergo oxidation to form sulfoxides or sulfones and reduction to form thiolates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Amino or thiol-substituted thiophenes.
Coupling Products: Conjugated polymers or biaryl compounds.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiolates or reduced thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3,5-Dibromo-2-(4-vinylphenyl)thiophene is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine:
Research into similar compounds may provide insights into potential medicinal uses .
Industry:
In the industrial sector, this compound is used in the production of advanced materials with applications in electronics, optoelectronics, and sensor technologies. Its ability to form conjugated systems makes it valuable in the development of high-performance materials .
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-(4-vinylphenyl)thiophene in chemical reactions involves the reactivity of the bromine atoms and the vinyl group. The bromine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in polymerization and coupling reactions. The thiophene ring provides a stable aromatic system that can undergo various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromothiophene: Another brominated thiophene derivative used in similar applications.
3,4-Dibromothiophene: A compound with bromine atoms at different positions on the thiophene ring, affecting its reactivity and applications.
3,5-Dibromo-2-methylthiophene: A methyl-substituted derivative with different electronic properties.
Uniqueness:
3,5-Dibromo-2-(4-vinylphenyl)thiophene is unique due to the presence of the vinylphenyl group, which enhances its ability to participate in polymerization and coupling reactions. This structural feature distinguishes it from other brominated thiophenes and makes it particularly valuable in the synthesis of conjugated polymers and advanced materials .
Eigenschaften
Molekularformel |
C12H8Br2S |
|---|---|
Molekulargewicht |
344.07 g/mol |
IUPAC-Name |
3,5-dibromo-2-(4-ethenylphenyl)thiophene |
InChI |
InChI=1S/C12H8Br2S/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-12/h2-7H,1H2 |
InChI-Schlüssel |
WAKFWSUMZPLRCB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


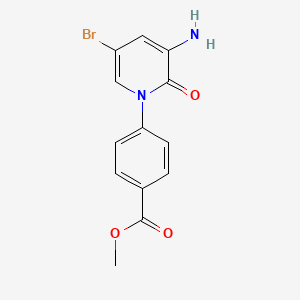
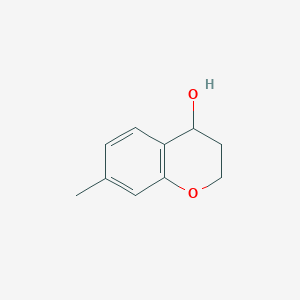
![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)
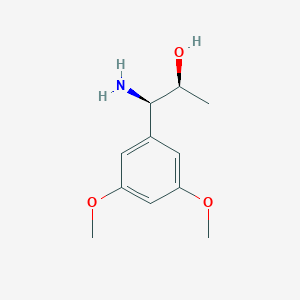

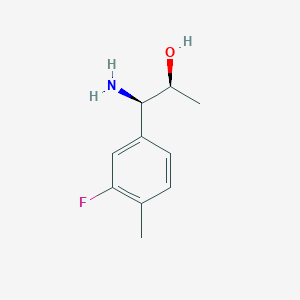
![3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13044221.png)
